

zimlovisertib IRAK4 signaling pathway

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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

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Zimlovisertib at a Glance

Table 1: Profile of the IRAK4 Inhibitor Zimlovisertib (PF-06650833)

Attribute	Description
Drug Type	Small molecule [1]
Molecular Formula	$C_{18}H_{20}FN_3O_4$ [1]
Primary Target	Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] [1] [3]
Mechanism of Action	IRAK4 inhibitor [1]
Highest R&D Phase	Phase 2 (Discontinued) [1]
Investigated Indications	Rheumatoid Arthritis, Hidradenitis Suppurativa, COVID-19, Adult Respiratory Distress Syndrome [1]

Molecular Mechanism and Key SAR Insights

Zimlovisertib is a potent and selective inhibitor of IRAK4, a **key kinase** in the IL-1 receptor (IL-1R) and Toll-like receptor (TLRs) signaling pathways. Abnormal activation of this pathway is linked to various

autoimmune diseases and cancers [3]. The drug was evolved from a fragment screening hit through systematic medicinal chemistry [2].

Table 2: Key Structure-Activity Relationship (SAR) Findings [2]

SAR Observation	Experimental Data	Root Cause Analysis
<p> Non-linear Potency of Ether Substituents Isoquinoline Ether R-group & IRAK4 IC₅₀: • i-Pr: 4.6 nM • Et: 23.9 nM • Me: 7.6 nM Crystal structures showed the ethyl group adopts a high-energy, eclipsed conformation causing steric clash, while i-Pr and Me groups fit favorably. Potency Enhancement by Fluorine Lactam R-group & IRAK4 IC₅₀: • H, H: 0.5 nM • F, H: 0.2 nM • H, F: 0.1 nM Fluorine's strong inductive effect increases the hydrogen-bond donor capability of the adjacent lactam N-H, strengthening interaction with the kinase hinge region. Stereochemical Potency Preference (2S,3S) Methyl Lactams & IRAK4 IC₅₀: • F-syn, H-anti: 0.3 nM • H-syn, F-anti: 1.9 nM The syn orientation of the fluorine substituent (relative to the lactam 3-methyl group) is preferred for optimal binding within the enzyme's active site. </p>		

Experimental Protocols

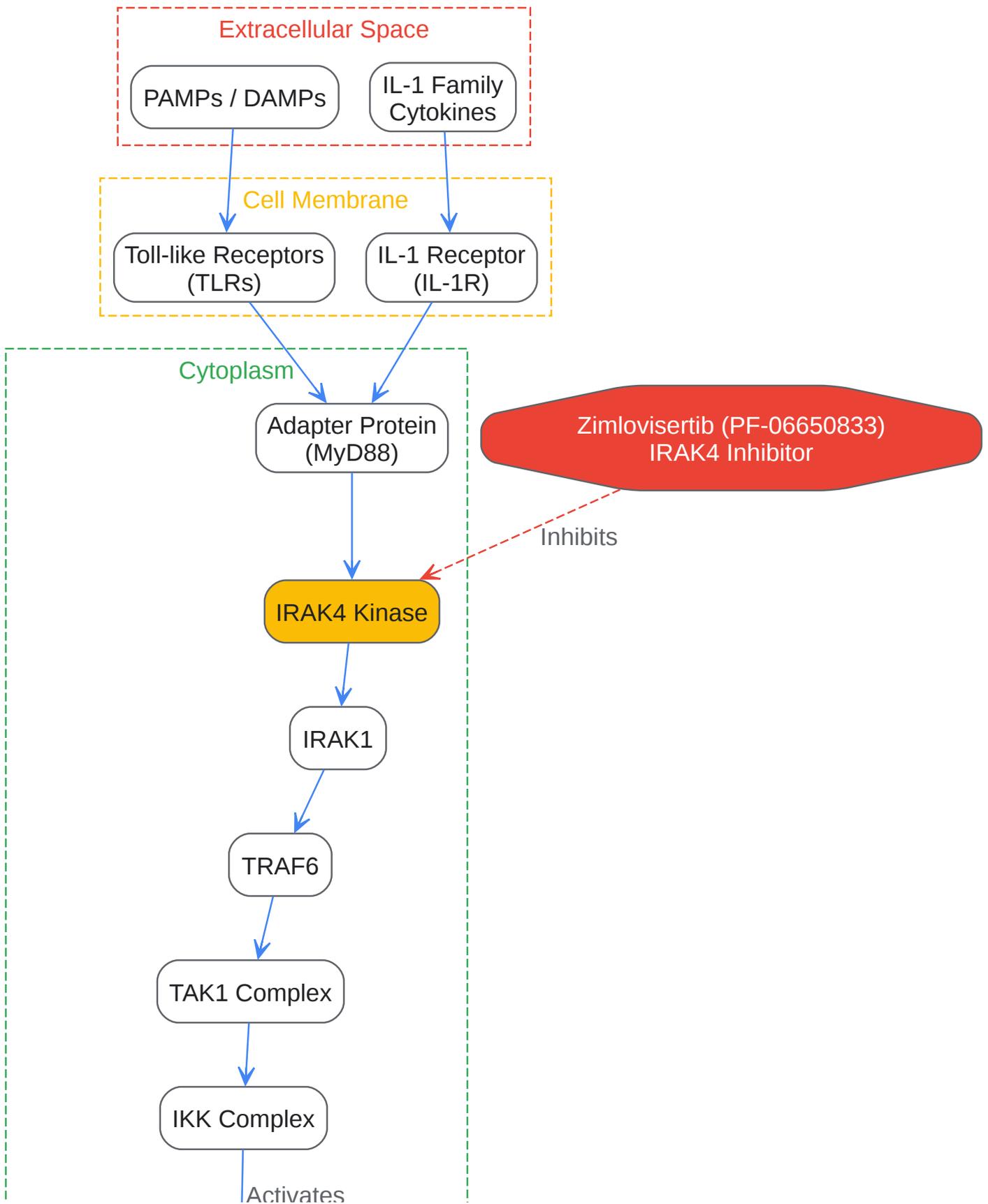
The quantitative data in the tables above were generated using the following standard assays:

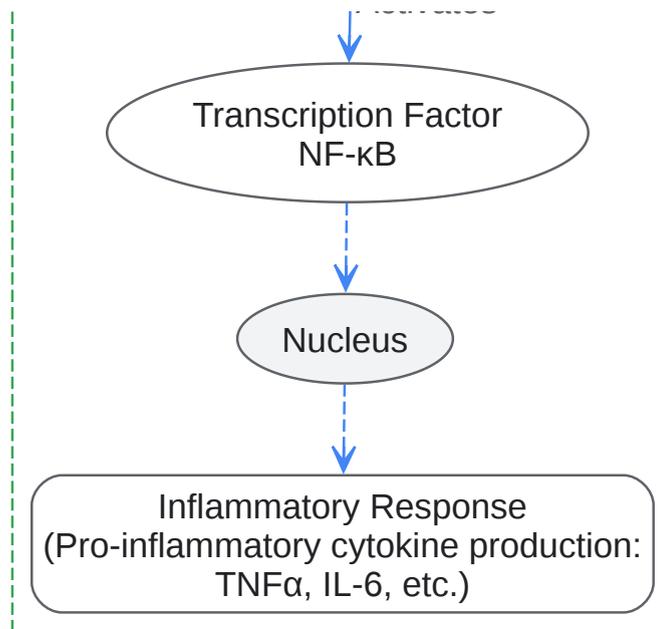
- **IRAK4 Enzyme Inhibition Assay (DELFI A) [2]**
 - **Purpose:** Measure direct inhibition of the IRAK4 kinase enzyme.
 - **Methodology:** Uses activated, full-length human IRAK4 protein. The reaction is conducted in the presence of 600 μM ATP (the measured K_m for IRAK4 to ensure physiological relevance). Phosphorylation of a peptide substrate is quantified using time-resolved fluorescence (DELFI A).
 - **Output:** Half-maximal inhibitory concentration (IC₅₀) values.
- **Cellular Potency Assay (PBMC) [2]**
 - **Purpose:** Determine the compound's functional activity in a human cellular system.
 - **Methodology:** Uses peripheral blood mononuclear cells (PBMCs) isolated from human blood. Cells are stimulated with R848 (a TLR7/8 agonist). The production of TNFα, a downstream inflammatory cytokine, is measured as the readout for IRAK4 pathway inhibition.

- **Output:** Cellular IC₅₀ values.
- **Root-Cause Analysis via X-ray Crystallography [2]**
 - **Purpose:** Understand the structural basis of unexpected SAR at the atomic level.
 - **Methodology:** Co-crystallization of IRAK4 protein with the compounds of interest (e.g., methyl ether 4, ethyl ether 6). The protein-ligand complex structures are solved at high resolution (e.g., 1.8-2.0 Å). Analysis of ligand conformation and protein-ligand interactions explains the observed potency trends.

IRAK4 Signaling Pathway

The following diagram visualizes the core signaling pathway targeted by **Zimlovisertib**, illustrating its role in regulating immune and inflammatory responses.





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Diagram 1: IRAK4 Signaling Pathway. **Zimlovisertib** inhibits IRAK4 kinase, a central node in IL-1R/TLR-mediated inflammation.

The diagram shows that **Zimlovisertib** acts as a molecular brake on a powerful inflammatory signaling cascade. By inhibiting IRAK4, it prevents the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines [2] [3].

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References

1. - Drug Targets, Indications, Patents - Synapse Zimlovisertib [synapse.patsnap.com]
2. Root-Cause Analysis of Structure–Activity Relationships in ... [pmc.ncbi.nlm.nih.gov]
3. Emerging interleukin-1 receptor-associated kinase 4 ... [sciencedirect.com]

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